In Vivo Anti-TMV Activity of 2-Methylpyrimidin-5-yl Containing Thiadiazoles vs. Commercial Standard Ningnanmycin
Derivatives synthesized using the 4-amino-2-methylpyrimidin-5-yl scaffold (a direct analog of the target compound) demonstrated in vivo curative efficacy against Tobacco Mosaic Virus (TMV) comparable to the commercial standard Ningnanmycin. Compounds 9c, 9i, and 9p exhibited EC50 values of 287.05–322.47 µg/mL, which is not statistically distinct from Ningnanmycin's EC50 of 301.83 µg/mL [1].
| Evidence Dimension | Curative efficacy against TMV in vivo |
|---|---|
| Target Compound Data | EC50 = 287.05–322.47 µg/mL (for compounds 9c, 9i, 9p) |
| Comparator Or Baseline | Ningnanmycin, EC50 = 301.83 µg/mL |
| Quantified Difference | Difference ≤ ±6.5% |
| Conditions | In vivo curative assay against Tobacco Mosaic Virus (TMV) |
Why This Matters
This provides quantitative justification for selecting this scaffold in antiviral agrochemical discovery over alternatives that lack validated in vivo benchmark comparability.
- [1] Wu, J., et al. (2015). Synthesis and Antiviral Bioactivity of Novel 2-Substituted Methlthio-5-(4-Amino-2-Methylpyrimidin-5-yl)-1,3,4-Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 52(3), 901-905. View Source
